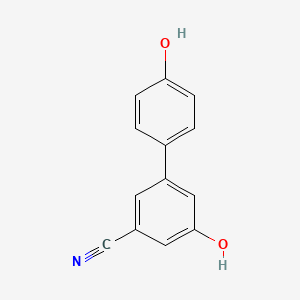

3-Cyano-5-(4-hydroxyphenyl)phenol

Description

3-Cyano-5-(4-hydroxyphenyl)phenol is a phenolic derivative characterized by a central phenol ring substituted with a cyano (-CN) group at the 3-position and a 4-hydroxyphenyl moiety at the 5-position. This structure confers unique electronic and steric properties, distinguishing it from simpler phenolic compounds.

Properties

IUPAC Name |

3-hydroxy-5-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-9-5-11(7-13(16)6-9)10-1-3-12(15)4-2-10/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVCTHCKSIMSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684628 | |

| Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-93-0 | |

| Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(4-hydroxyphenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, allowing the transformation of arylboronic acids into substituted phenols in very good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and green synthesis protocols. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time. This method can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Aqueous hydrogen peroxide is commonly used as an oxidant.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Halogenation reactions using bromine or chlorine are typical.

Major Products: The major products formed from these reactions include various substituted phenols, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

3-Cyano-5-(4-hydroxyphenyl)phenol serves as an essential building block in organic synthesis. It is utilized in the creation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various functionalizations that enhance its reactivity and utility in synthetic pathways.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of complex organic molecules. |

| Polymer Chemistry | Acts as a monomer or additive in the production of specialty polymers and materials. |

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits potential antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

Anticancer Activity

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Demonstrated free radical scavenging ability in vitro. |

| Anticancer Activity | Inhibited proliferation of specific cancer cell lines; further studies required for validation. |

Medicinal Applications

Drug Development

This compound is being explored for its potential therapeutic applications. Its structural characteristics make it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Drug Likeness and Pharmacokinetics

Recent studies have assessed the drug-likeness of this compound using computational models to predict its pharmacokinetic properties. These assessments are crucial for determining its viability as a therapeutic agent.

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in the production of synthetic polymers. Its incorporation into polymer matrices enhances material properties such as thermal stability and mechanical strength.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Material Science | Used in the formulation of high-performance polymers and composites. |

| Coating Technology | Acts as a component in coatings that require enhanced durability and chemical resistance. |

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, including oxidative stress and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Key structural distinctions between 3-Cyano-5-(4-hydroxyphenyl)phenol and analogous compounds are summarized below:

- Cyano vs.

- Steric Effects: The 4-hydroxyphenyl substituent introduces steric bulk compared to simpler phenols (e.g., phenol or 1,4-dihydroxybenzene), influencing binding to biological targets .

Functional and Physicochemical Properties

- Antioxidant Activity: In compounds like 2-[4-butyl-5-(4-hydroxyphenyl)tetrahydro-3-furanyl]ethyl 4-hydroxybenzoate (), conjugation of the hydroxyphenyl group with electron-donating substituents enhances antioxidative activity. The cyano group in this compound may reduce this effect due to its electron-withdrawing nature, though its exact antioxidative potency requires empirical validation .

- Stability: Lyophilization studies () show that hydroxyphenyl derivatives (e.g., 3-(4-hydroxyphenyl)acrylate) exhibit reduced abundance under dehydration. The cyano group in this compound may improve stability via dipole interactions or reduced hydrophilicity .

Q & A

Q. What are the most effective synthetic routes for 3-Cyano-5-(4-hydroxyphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-Step Synthesis : Begin with phenol derivatives (e.g., 4-hydroxyphenyl precursors) and employ condensation reactions. For example, Pd/C catalysts under inert gas (N₂) at 200–350°C can facilitate dehydrogenation and cyclization, as demonstrated in analogous polyphenyl phenol syntheses .

- Key Parameters :

- Temperature : Optimize between 250–300°C to balance reaction rate and byproduct formation.

- Catalyst Loading : Use 0.5–1.0% Pd/C to enhance selectivity (>90%) while minimizing side reactions.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve cyanide group incorporation.

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm cyano (C≡N) integration.

- FT-IR : Identify O–H (3300 cm⁻¹), C≡N (2240 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches.

- Chromatography :

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted phenol derivatives) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as applied to structurally similar thiazole derivatives .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 270 nm) and HPLC.

- Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (>250°C typical for aryl cyanides) .

- Data Interpretation :

- Degradation Pathways : Acidic conditions may hydrolyze the cyano group to amides; basic conditions promote phenolic oxidation.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Parameterize the cyano group’s electron-withdrawing effects on binding affinity.

- DFT Calculations :

- Case Study : Similar trifluoromethyl-phenyl derivatives showed strong π-π stacking with protein active sites, suggesting analogous interactions for this compound .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Contradiction Analysis :

- Scenario : Discrepancies in ¹³C NMR shifts for the cyano group (e.g., δ 118 ppm vs. 122 ppm).

- Root Cause : Solvent polarity or tautomeric equilibria (e.g., keto-enol shifts in hydroxylated aromatics).

- Resolution :

- Variable Temperature NMR : Conduct experiments from 25°C to –40°C to freeze dynamic effects.

- Cross-Validation : Compare with X-ray crystallographic data to confirm bond lengths and angles .

Q. How can the compound’s electronic properties be exploited in material science applications?

Methodological Answer:

- Electrochemical Profiling :

- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for phenolic oxidation at +0.8 V vs. Ag/AgCl).

- Applications :

- Organic Semiconductors : The conjugated aromatic system and electron-withdrawing cyano group enhance charge transport, as seen in similar thieno-pyridine derivatives .

- Photocatalysts : UV irradiation studies show hydroxyl radicals generation, useful in oxidative degradation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.